![molecular formula C17H15NO4S B2574885 (2E)-3-(furan-2-yl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}prop-2-enamide CAS No. 2321338-10-5](/img/structure/B2574885.png)
(2E)-3-(furan-2-yl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(furan-2-yl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}prop-2-enamide is a complex organic compound featuring both furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling through a series of condensation and cyclization reactions. Common reagents used in these steps include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted furan and thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties due to the presence of both furan and thiophene rings. It is used as a building block in the synthesis of more complex molecules and materials.
Biology
In biological research, (2E)-3-(furan-2-yl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}prop-2-enamide is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of polymers and other advanced materials.
Mechanism of Action
The mechanism by which (2E)-3-(furan-2-yl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}prop-2-enamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(furan-2-yl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}prop-2-enamide: shares similarities with other compounds containing furan and thiophene rings, such as:
Uniqueness
What sets this compound apart is its combined structural features of both furan and thiophene rings, along with the presence of a hydroxyethyl group. This unique combination of functional groups provides distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c19-13(11-18-17(20)8-5-12-3-1-9-21-12)14-6-7-15(22-14)16-4-2-10-23-16/h1-10,13,19H,11H2,(H,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSQJYCQBQMPDP-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3Z)-4-[(4-acetylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one](/img/structure/B2574802.png)
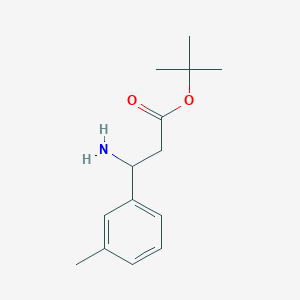
![1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2574804.png)
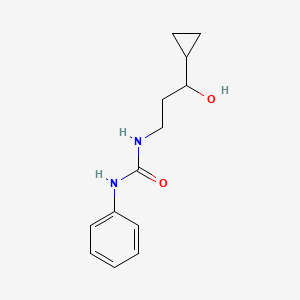
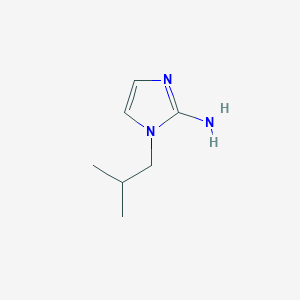
![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2574807.png)
![Ethyl 2-methyl-5-oxo-6-[2-[3-(trifluoromethyl)benzoyl]oxyethyl]-1,6-naphthyridine-3-carboxylate](/img/structure/B2574808.png)
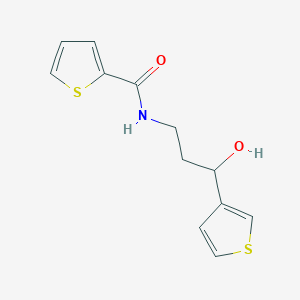
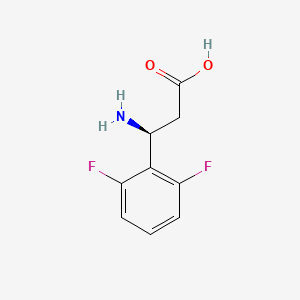
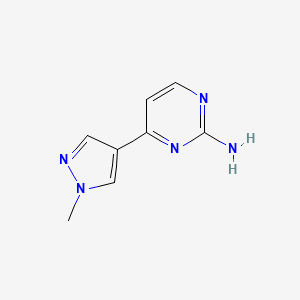
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide](/img/structure/B2574813.png)
![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2574816.png)
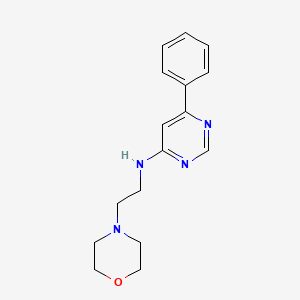
![8-(3-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2574823.png)
